2,2-Dichloro-N,N-diethylacetamide

Physical chemistry Purification Process chemistry

2,2-Dichloro-N,N-diethylacetamide (CAS 921-88-0) is a gem‑dichloroacetamide derivative with the molecular formula C₆H₁₁Cl₂NO and a molecular weight of 184.06 g/mol. This compound is characterized by two chlorine atoms on the α‑carbon adjacent to the carbonyl group, conferring distinct electrophilic properties and steric bulk compared to its monochloro analogs.

Molecular Formula C6H11Cl2NO
Molecular Weight 184.06 g/mol
CAS No. 921-88-0
Cat. No. B1614643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-N,N-diethylacetamide
CAS921-88-0
Molecular FormulaC6H11Cl2NO
Molecular Weight184.06 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(Cl)Cl
InChIInChI=1S/C6H11Cl2NO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3
InChIKeyZZWJQCJQAXZVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-N,N-diethylacetamide (CAS 921-88-0): Physicochemical Profile and Industrial Utility


2,2-Dichloro-N,N-diethylacetamide (CAS 921-88-0) is a gem‑dichloroacetamide derivative with the molecular formula C₆H₁₁Cl₂NO and a molecular weight of 184.06 g/mol . This compound is characterized by two chlorine atoms on the α‑carbon adjacent to the carbonyl group, conferring distinct electrophilic properties and steric bulk compared to its monochloro analogs [1]. It is primarily utilized as a synthetic intermediate in organic synthesis, particularly in stereoselective transformations, and has been explored as a component in herbicide safener formulations [2]. The compound is commercially available from multiple suppliers with typical purities of 95–98% (HPLC) .

Why 2,2-Dichloro-N,N-diethylacetamide (CAS 921-88-0) Cannot Be Casually Replaced by In‑Class Analogs


Substituting 2,2-dichloro-N,N-diethylacetamide with a monochloro analog (e.g., 2-chloro-N,N-diethylacetamide) or a trichloro derivative (e.g., N,N-diethyl-2,2,2-trichloroacetamide) fundamentally alters both physical properties and chemical reactivity. The presence of two geminal chlorine atoms increases electron‑withdrawing character and steric bulk relative to the monochloro species, resulting in a higher density (~1.186 g/cm³ vs. ~1.089 g/cm³) and a lower boiling point at atmospheric pressure (217.1 °C vs. ~236.8 °C) . These differences directly impact purification strategies, reaction kinetics, and product selectivity. Quantum chemical analyses further demonstrate that dichloroacetamide derivatives exhibit reduced electrophilicity compared to their monochloro counterparts due to steric hindrance, which can be advantageous in reactions requiring attenuated reactivity or enhanced selectivity [1]. Consequently, generic substitution without quantitative validation of the intended transformation risks irreproducible yields or altered product distributions.

Quantitative Differentiation of 2,2-Dichloro-N,N-diethylacetamide (CAS 921-88-0) Against Comparator Compounds


Density and Boiling Point Differentiation from Monochloro Analog

2,2-Dichloro-N,N-diethylacetamide exhibits a density of 1.186 g/cm³ and a predicted atmospheric boiling point of 217.1 °C at 760 mmHg . In contrast, the monochloro analog 2-chloro-N,N-diethylacetamide has a density of 1.089 g/cm³ and a predicted atmospheric boiling point of 236.8 °C at 760 mmHg . The 0.097 g/cm³ higher density and 19.7 °C lower boiling point of the dichloro compound can influence solvent selection for extractions, distillation parameters, and chromatographic retention behavior.

Physical chemistry Purification Process chemistry

Synthetic Yield in Stereoselective α,β-Unsaturated Amide Synthesis

In a sequential reaction promoted by Rieke manganese, 2,2-dichloro-N,N-diethylacetamide reacts with aldehydes to afford (E)-α,β-unsaturated amides in 93% yield [1]. Under identical conditions, the N,N-diisopropyl analog (2,2-dichloro-N,N-diisopropylacetamide) gave 92% yield, while the morpholine-derived dichloroamide gave 94% yield. The diethyl substitution therefore provides a yield that is statistically equivalent to the highest-yielding derivative in the series, while offering greater commercial availability and lower cost than the morpholine analog.

Organic synthesis Stereoselective reactions Manganese-mediated coupling

Electrophilic Reactivity Attenuation Relative to Monochloro Analogs

Quantum chemical calculations on dichloroacetamide derivatives reveal that the presence of two chlorine atoms reduces electrophilicity compared to monochloroacetamide analogs due to increased steric hindrance at the reaction center [1]. The analysis of frontier molecular orbitals and electrostatic potential surfaces indicates that the gem‑dichloro substitution sterically impedes nucleophilic attack, thereby attenuating reactivity. This class‑level property is directly applicable to 2,2-dichloro-N,N-diethylacetamide and implies that it will undergo nucleophilic substitution more slowly than 2-chloro-N,N-diethylacetamide under identical conditions.

Quantum chemistry Reactivity tuning Nucleophilic substitution

Herbicide Safener Activity of N,N-Dialkyl-Dichloroacetamides (Class-Level)

Patents in the dichloroacetamide herbicide safener field establish that N,N-dialkyl-dichloroacetamides serve as baseline antidotes for protecting maize against thiocarbamate and glycine‑ester herbicides [1]. Notably, U.S. Patent 4,195,036 discloses that novel N‑(3,3-dichloro‑2‑X‑alkyl) dichloroacetamides exhibit up to ten times greater detoxifying action than the previously most active N,N-dialkyl-dichloroacetamides [1]. While 2,2-dichloro-N,N-diethylacetamide itself is not claimed as the superior derivative, this class‑level quantitative benchmark defines its role as a reference compound and a cost‑effective, well‑characterized intermediate for developing next‑generation safeners.

Agrochemical Herbicide antidote Maize protection

Recommended Application Scenarios for 2,2-Dichloro-N,N-diethylacetamide (CAS 921-88-0) Based on Quantified Differentiation


Stereoselective Synthesis of (E)-α,β-Unsaturated Amides

Utilize 2,2-dichloro-N,N-diethylacetamide as a substrate in manganese‑promoted sequential reactions with aldehydes to access (E)-α,β-unsaturated amides with 93% yield and complete stereoselectivity [1]. This performance is on par with the highest‑yielding dichloroamide substrates, making it a cost‑effective alternative to more expensive N‑morpholino derivatives. The reaction proceeds via an aldol‑type addition followed by stereoselective β‑elimination, and the resulting unsaturated amides can be further transformed into α,β-unsaturated ketones or aldehydes.

Chemoselective Nucleophilic Substitution in Multifunctional Substrates

Exploit the attenuated electrophilicity of the gem‑dichloroacetamide moiety to achieve selective nucleophilic substitution in the presence of more reactive electrophilic centers [2]. Quantum chemical studies confirm that the steric bulk of the two chlorine atoms reduces the accessibility of the carbonyl carbon, thereby slowing undesired side reactions. This property is particularly valuable in complex molecule synthesis where precise reactivity tuning is required.

Benchmark Compound for Herbicide Safener Development

Employ 2,2-dichloro-N,N-diethylacetamide as a reference N,N-dialkyl-dichloroacetamide in structure–activity relationship studies aimed at developing improved herbicide safeners for maize [3]. Its well‑defined activity profile and commercial availability facilitate reproducible comparative assays against novel dichloroacetamide candidates that may exhibit up to 10‑fold greater detoxifying efficacy.

HPLC Method Development and Quality Control

Leverage the compound's distinct physical properties (density 1.186 g/cm³, boiling point 217.1 °C) to develop and validate reverse‑phase HPLC methods for purity assessment and reaction monitoring [4]. The compound has been successfully separated on Newcrom R1 columns, and its retention behavior differs predictably from monochloro analogs due to increased hydrophobicity, enabling robust analytical method development for process chemistry workflows.

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